Decarbamoylgonyautoxin 2
Overview
Description
Decarbamoylgonyautoxin-2 is a naturally occurring marine toxin belonging to the group of paralytic shellfish toxins. It is produced by certain species of marine dinoflagellates, such as Alexandrium and Gonyaulax. These toxins can accumulate in shellfish, posing a risk to human health when consumed. The molecular formula of Decarbamoylgonyautoxin-2 is C9H16N6O7S, and it has a molecular weight of 352.3243 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decarbamoylgonyautoxin-2 typically involves the use of L-serine methyl ester as a starting material. The process includes several steps:
Ring Closure: L-serine methyl ester is treated with an aldehyde to form a ring structure.
Deprotection: The formed allyl is deprotected using a reagent such as SO3CH2CCl3.
Industrial Production Methods: the compound can be isolated and purified from marine dinoflagellates using techniques such as liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Decarbamoylgonyautoxin-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Decarbamoylgonyautoxin-2, which may have different biological activities and properties .
Scientific Research Applications
Decarbamoylgonyautoxin-2 has several scientific research applications:
Mechanism of Action
Decarbamoylgonyautoxin-2 exerts its effects by blocking voltage-gated sodium channels in nerve cells. This inhibition prevents the normal flow of sodium ions, leading to a disruption in nerve signal transmission. The molecular targets include the sodium channels, and the pathways involved are related to the inhibition of action potentials in neurons .
Comparison with Similar Compounds
Gonyautoxin-1 and Gonyautoxin-3: These compounds are structurally similar to Decarbamoylgonyautoxin-2 and share similar toxicological properties.
Saxitoxin: Another paralytic shellfish toxin with a similar mechanism of action but different structural features.
Neosaxitoxin: A derivative of saxitoxin with distinct chemical properties and biological effects.
Uniqueness: Decarbamoylgonyautoxin-2 is unique due to its specific structural features and its distinct role in the marine toxin profile. Its ability to block sodium channels with high specificity makes it a valuable compound for research and analytical purposes .
Properties
IUPAC Name |
[(3aS,4R,8S,10aR)-2,6-diamino-9,9-dihydroxy-4-(hydroxymethyl)-3a,4,8,10-tetrahydro-1H-pyrrolo[1,2-c]purin-8-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6O7S/c10-6-13-4-3(1-16)12-7(11)15-5(22-23(19,20)21)9(17,18)2-8(4,15)14-6/h3-5,16-18H,1-2H2,(H2,11,12)(H3,10,13,14)(H,19,20,21)/t3-,4-,5-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRZXCTZYCGMIE-KALNXVOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C(C(N=C(N2C(C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]23[C@H]([C@@H](N=C(N2[C@H](C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001007241 | |
Record name | Decarbamoylgonyautoxin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86996-87-4 | |
Record name | 1H,10H-Pyrrolo(1,2-c)purine-9,10,10-triol, 2,6-diamino-3a,4,8,9-tetrahydro-4-(hydroxymethyl)-, 9-(hydrogen sulfate), (3aS,4R,9R,10aS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086996874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decarbamoylgonyautoxin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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